molecular formula C12H17FN4O5S2 B2584669 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide CAS No. 2034590-01-5

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide

Cat. No.: B2584669
CAS No.: 2034590-01-5
M. Wt: 380.41
InChI Key: XFAJXLCRVKWWHT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results .

Scientific Research Applications

Antimicrobial and Antifungal Activities

A study by Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a linezolid intermediate, and evaluated their antimicrobial potency. These compounds, especially sulfonamide derivatives, showed potent antifungal and good to potent antimicrobial activities, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25.0 µg/mL against selected bacterial strains and fungi (Janakiramudu et al., 2017).

Enzyme Inhibitory Activities

Mincione et al. (2005) prepared a series of thioureido-substituted sulfonamides with potent inhibitory properties against carbonic anhydrase isozymes II and XII. Some derivatives significantly reduced elevated intraocular pressure in a rabbit model of glaucoma, showcasing their potential in treating glaucoma by inhibiting cytosolic CA II and transmembrane CA XII (Mincione et al., 2005).

Anticancer Activities

Ghorab et al. (2015) reported on the cytotoxic activity of novel sulfonamide derivatives against breast (MDA-MB-231) and colon (HT-29) cancer cell lines. The study identified compounds with promising anticancer activities, highlighting the potential therapeutic applications of sulfonamide derivatives in cancer treatment (Ghorab et al., 2015).

Antiproliferative Activities

A study by Mert et al. (2014) designed and synthesized pyrazole-sulfonamide derivatives to evaluate their in vitro antiproliferative activities against HeLa and C6 cell lines. Some compounds demonstrated cell-selective effects, especially against rat brain tumor cells (C6), with activities comparable to standard anticancer drugs (Mert et al., 2014).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results .

Future Directions

The future directions or potential applications for this compound are not detailed in the search results .

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN4O5S2/c1-15-11-7-9(13)10(8-12(11)16(2)24(15,20)21)14-23(18,19)17-3-5-22-6-4-17/h7-8,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAJXLCRVKWWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NS(=O)(=O)N3CCOCC3)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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